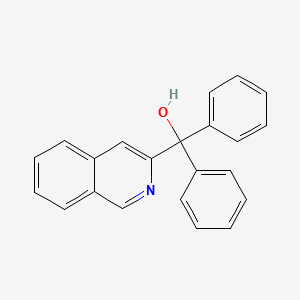
(Isoquinolin-3-yl)(diphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Isoquinolin-3-yl)(diphenyl)methanol is a useful research compound. Its molecular formula is C22H17NO and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(Isoquinolin-3-yl)(diphenyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties. The findings are supported by data tables and case studies from diverse sources.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The compound features an isoquinoline moiety linked to a diphenylmethanol structure, which may contribute to its biological activities due to the presence of both aromatic and hydroxyl functionalities.
Antibacterial Activity
Recent studies have shown that this compound exhibits significant antibacterial properties. In vitro tests against various Gram-positive and Gram-negative bacteria demonstrated its efficacy:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Staphylococcus aureus | 0.0048 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
These results indicate that the compound is particularly potent against E. coli and S. aureus, suggesting a broad spectrum of antibacterial activity .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown antifungal activity against strains such as Candida albicans. The MIC values ranged from 16.69 to 78.23 µM, indicating moderate antifungal efficacy .
Anti-inflammatory Activity
The compound's anti-inflammatory potential was evaluated using murine macrophage cell lines (RAW 264.7). It exhibited significant inhibition of pro-inflammatory cytokines, contributing to its overall therapeutic profile .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various synthesized derivatives of isoquinoline compounds revealed that those containing diphenyl groups had enhanced antimicrobial activities compared to their simpler counterparts. The study highlighted the importance of structural modifications in enhancing bioactivity .
- In Vitro Evaluation : A comprehensive evaluation of methanol extracts from various plant species included this compound, which showed promising results in scavenging DPPH radicals and inhibiting α-glucosidase, further establishing its potential as an antioxidant and anti-diabetic agent .
Properties
IUPAC Name |
isoquinolin-3-yl(diphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-16,24H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLJYKUQKNPRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC4=CC=CC=C4C=N3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652109 |
Source


|
| Record name | (Isoquinolin-3-yl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31283-25-7 |
Source


|
| Record name | (Isoquinolin-3-yl)(diphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














